molecular formula C11H12BrN3O B3222768 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine CAS No. 1214875-21-4

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

Cat. No.: B3222768
CAS No.: 1214875-21-4
M. Wt: 282.14
InChI Key: PMXWITXTQKAMSR-UHFFFAOYSA-N
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Description

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine is a heterocyclic compound that features a bromine-substituted imidazo[1,5-a]pyridine ring fused with a morpholine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as TBHP for oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine involves its interaction with specific molecular targets. The imidazo[1,5-a]pyridine ring is known to interact with various enzymes and receptors, modulating their activity. The bromine atom can also play a role in enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and the presence of substituents.

    Morpholine Derivatives: Compounds with a morpholine ring but different substituents on the ring.

Uniqueness

2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine is unique due to the specific combination of the bromine-substituted imidazo[1,5-a]pyridine ring and the morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-(5-bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-10-3-1-2-8-11(14-7-15(8)10)9-6-13-4-5-16-9/h1-3,7,9,13H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXWITXTQKAMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=C3C=CC=C(N3C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
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2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Reactant of Route 3
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Reactant of Route 4
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2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Reactant of Route 5
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine
Reactant of Route 6
2-(5-Bromoimidazo[1,5-a]pyridin-1-yl)morpholine

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